molecular formula C14H12NNaO4S B2637101 Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate CAS No. 2375268-47-4

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate

Cat. No.: B2637101
CAS No.: 2375268-47-4
M. Wt: 313.3
InChI Key: ZYPFAWXHIOQGBU-UHFFFAOYSA-M
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Description

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is an organosulfur compound with the molecular formula C14H12NNaO4S. This compound is notable for its applications in organic synthesis, particularly in the formation of sulfones and other sulfur-containing compounds. It is a versatile reagent used in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate typically involves the reaction of 4-(phenylmethoxycarbonylamino)benzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form. The use of automated systems and continuous monitoring ensures consistency and quality in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It participates in nucleophilic substitution reactions to form sulfones and other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from reactions involving this compound include sulfones, sulfonamides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein modifications involving sulfur chemistry.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium p-toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering advantages over other sulfinates in terms of yield, purity, and ease of handling.

Properties

IUPAC Name

sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPFAWXHIOQGBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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